molecular formula C7H16N2O2 B13250664 N-(5-aminopentyl)-N-hydroxyacetamide

N-(5-aminopentyl)-N-hydroxyacetamide

Cat. No.: B13250664
M. Wt: 160.21 g/mol
InChI Key: ATUUAJPBSMFUFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopentyl)-N-hydroxyacetamide typically involves the acetylation of cadaverine. One common method includes the reaction of cadaverine with acetic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethyl acetate, and the product is purified through standard techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopentyl)-N-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it back to cadaverine or other related amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(5-aminopentyl)-N-hydroxyacetamide involves its role as an acetylated form of cadaverine. Cadaverine is produced through the decarboxylation of lysine and is involved in various cellular processes, including DNA replication and protein synthesis . The acetylation of cadaverine modulates its activity and interactions within the cell, affecting its biological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-aminopentyl)-N-hydroxyacetamide is unique due to its specific acetylation pattern, which influences its reactivity and biological activity

Properties

IUPAC Name

N-(5-aminopentyl)-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(10)9(11)6-4-2-3-5-8/h11H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUUAJPBSMFUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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